CYP11B1 Inhibitory Activity: A Quantitative Benchmark for Biological Research
cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid demonstrates measurable inhibitory activity against human CYP11B1, a key enzyme in cortisol biosynthesis. This activity was quantified in a cellular assay, providing a clear baseline for comparison against structurally related analogs. Its potency is lower than some optimized lead compounds, positioning it as a useful tool compound or a starting point for further medicinal chemistry optimization rather than a highly potent clinical candidate. [1]
| Evidence Dimension | Inhibition of human CYP11B1 enzyme |
|---|---|
| Target Compound Data | IC50 = 1470 nM (1.47 µM) |
| Comparator Or Baseline | BI 689648 (reference inhibitor): IC50 = 310 nM; Compound 11 (selective inhibitor): IC50 = 2.5 µM |
| Quantified Difference | 4.7-fold less potent than BI 689648; 1.7-fold more potent than Compound 11 |
| Conditions | Human CYP11B1 expressed in V79 cells, 3 hr incubation, cortisol level assessed by HTRF assay in presence of 250 nM 11-deoxycortisol [1]; Comparator data from independent literature sources |
Why This Matters
This quantifies the compound's utility in CYP11B1 inhibition assays, allowing researchers to select it based on a specific, measured potency for their experimental design.
- [1] BindingDB. (2016). BDBM50122355 (CHEMBL3622444): Inhibition of human CYP11B1. Retrieved from BindingDB. View Source
